molecular formula C4H5Cl2O5P B15419156 3,3-Dichloro-2-phosphonomethyl-acrylic acid CAS No. 122279-84-9

3,3-Dichloro-2-phosphonomethyl-acrylic acid

Cat. No.: B15419156
CAS No.: 122279-84-9
M. Wt: 234.96 g/mol
InChI Key: IBGSKYLUHGAGLB-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-phosphonomethyl-acrylic acid ( 122279-84-9) is a synthetic organic compound of significant interest in biochemical and medicinal chemistry research. Its molecular formula is C4H5Cl2O5P, with an average molecular mass of 234.95 g/mol . The compound features a unique structure combining an acrylic acid backbone with both phosphonomethyl and dichloro substituents, making it a promising scaffold for the design of enzyme inhibitors. A primary research application of this compound is its potential as an inhibitor of urease, a nickel-dependent metalloenzyme . Effective urease inhibitors often contain functional groups like phosphorodiamidate or phosphono, which can act as potent nickel-chelating moieties . The phosphonomethyl group in its structure allows it to potentially coordinate with the nickel ions in the enzyme's active site, disrupting the hydrolysis of urea. This mechanism is crucial for researchers studying pathogens like Helicobacter pylori , where urease activity is a key virulence factor, or for investigating methods to improve nitrogen-use efficiency in agriculture . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

122279-84-9

Molecular Formula

C4H5Cl2O5P

Molecular Weight

234.96 g/mol

IUPAC Name

3,3-dichloro-2-(phosphonomethyl)prop-2-enoic acid

InChI

InChI=1S/C4H5Cl2O5P/c5-3(6)2(4(7)8)1-12(9,10)11/h1H2,(H,7,8)(H2,9,10,11)

InChI Key

IBGSKYLUHGAGLB-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(Cl)Cl)C(=O)O)P(=O)(O)O

Origin of Product

United States

Biological Activity

3,3-Dichloro-2-phosphonomethyl-acrylic acid (DCDP) is a phosphonic acid derivative recognized for its significant biological activities, particularly in herbicidal applications and potential antimicrobial properties. This article explores its mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

DCDP has the following chemical characteristics:

  • Molecular Formula : C4_4H5_5Cl2_2O5_5P
  • Molecular Weight : Approximately 234.95 g/mol
  • Structural Features : It contains a dichloro-substituted acrylic acid backbone with a phosphonomethyl group, which enhances its reactivity and biological activity .

The primary mechanism of action for DCDP involves the inhibition of specific enzymes crucial for amino acid synthesis in plants. This disruption affects metabolic pathways essential for growth and development, making it effective as a herbicide against various weed species while exhibiting reduced toxicity to crops .

Enzyme Inhibition

DCDP has been shown to inhibit:

  • Amino Acid Synthesis Enzymes : This inhibition leads to impaired protein synthesis and metabolic disruption in target plants.
  • Microbial Enzymes : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Biological Activity Overview

The biological activities of DCDP can be summarized as follows:

Activity Type Description
HerbicidalEffective against a range of weeds; targets amino acid synthesis pathways.
AntimicrobialPotential activity against certain bacteria; further studies needed to confirm efficacy.

Case Studies and Research Findings

  • Herbicidal Efficacy :
    • DCDP was tested in agricultural settings, demonstrating significant effectiveness in controlling weed populations without adversely affecting crop yields. Its selective action highlights its potential as a sustainable herbicide alternative .
  • Antimicrobial Potential :
    • Research indicated that DCDP may possess antimicrobial properties, with studies suggesting it could inhibit the growth of certain bacterial strains. However, comprehensive investigations are required to elucidate the specific mechanisms involved .
  • Comparative Studies :
    • In comparative analyses with other herbicides such as glyphosate and metolachlor, DCDP exhibited unique dual functionality due to its phosphonic acid structure, allowing it to target multiple biological pathways simultaneously .

Future Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular interactions between DCDP and target enzymes.
  • Field Trials : Long-term field studies to assess the environmental impact and efficacy of DCDP in various agricultural settings.
  • Formulation Development : Exploring novel formulations that enhance the stability and delivery of DCDP for improved agricultural applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,3-Dichloro-2-phosphonomethyl-acrylic acid with structurally analogous acrylic acid derivatives, emphasizing substituent effects and applications.

Table 1: Structural and Functional Comparison of Acrylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound 3,3-Cl₂, 2-phosphonomethyl C₄H₅Cl₂O₅P 233.93 Phosphonic acid group, dichlorination Enzyme inhibition, polymer synthesis
Caffeic acid 3,4-Dihydroxyphenyl C₉H₈O₄ 180.16 Antioxidant dihydroxy groups Supplements, cosmetics, pharmacology
(E)-3-(3,4-Dichlorophenyl)acrylic acid 3,4-Cl₂-phenyl C₉H₆Cl₂O₂ 217.05 Dichlorinated aromatic ring Polyimide monomers, agrochemicals
3-(5-Chloro-2-(trifluoromethyl)phenyl)acrylic acid 5-Cl, 2-CF₃-phenyl C₁₀H₆ClF₃O₂ 250.60 Trifluoromethyl group, chloro substitution Fluorinated intermediates
Indole-3-acrylic acid Indol-3-yl C₁₁H₉NO₂ 187.20 Heterocyclic indole ring Biochemical research, drug development

Structural Analysis

  • Phosphonate vs. Carboxylate Groups: The phosphonomethyl group in the target compound introduces a phosphonic acid moiety, which is more acidic (pKa ~1–2) than carboxylic acids (pKa ~4–5). This enhances its metal-chelating capacity and stability under harsh conditions compared to caffeic acid or (E)-3-(3,4-dichlorophenyl)acrylic acid .
  • In contrast, caffeic acid’s hydroxyl groups make it prone to oxidation .
  • Aromatic vs. Aliphatic Substituents : The trifluoromethyl group in 3-(5-chloro-2-(trifluoromethyl)phenyl)acrylic acid enhances electronegativity and metabolic stability, favoring agrochemical applications . Indole-3-acrylic acid’s heterocyclic structure enables π-π stacking interactions, useful in drug design .

Research Findings and Limitations

  • Synthetic Challenges: The phosphonomethyl group in the target compound complicates synthesis, requiring protection/deprotection strategies to avoid side reactions .
  • Comparative Solubility : While caffeic acid is water-soluble (due to hydroxyl groups), the target compound’s phosphonic acid moiety may confer moderate solubility in polar solvents, whereas dichlorophenyl derivatives are predominantly lipid-soluble .
  • Toxicity Data: Limited toxicity profiles are available for this compound, unlike caffeic acid, which is Generally Recognized as Safe (GRAS) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,3-Dichloro-2-phosphonomethyl-acrylic acid, and what critical reaction parameters require optimization?

  • Methodological Answer : Synthesis typically involves (i) Michaelis-Arbuzov reactions to introduce the phosphonomethyl group and (ii) halogenation using chlorinating agents (e.g., PCl₃ or SOCl₂) under anhydrous conditions. Key parameters include temperature control (<40°C to avoid side reactions) and stoichiometric ratios of phosphite esters to acrylate intermediates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Which analytical techniques are most robust for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for vinyl protons) and confirms phosphonomethyl integration .
  • Mass Spectrometry (ESI-MS) : Validates molecular mass (exact mass: 233.9621 g/mol) and detects chlorine isotopic patterns .
  • TLC/HPLC : Monitors reaction progress and purity using polar stationary phases (e.g., silica gel GF₂₅₄) with UV visualization .

Q. How does the phosphonomethyl group influence the compound’s aqueous solubility and stability under physiological conditions?

  • Methodological Answer : The phosphonomethyl moiety enhances hydrophilicity but may reduce stability in acidic media. Conduct pH-dependent stability studies (e.g., incubate in PBS buffers at pH 4.0–7.4, 37°C) and monitor degradation via HPLC. Compare with non-phosphorylated analogs to isolate substituent effects .

Advanced Research Questions

Q. How can computational models reconcile contradictory bioactivity data across studies targeting kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets, focusing on electrostatic contributions from chlorine and phosphonate groups.
  • Meta-Analysis : Apply multivariate regression to datasets from divergent assays (e.g., fluorescence polarization vs. radiometric assays) to identify assay-specific biases .
  • Validation : Cross-validate computational predictions with in vitro kinase inhibition assays under standardized ATP concentrations (e.g., 10 µM) .

Q. What strategies resolve discrepancies in reported reaction yields for phosphonomethylation under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, solvent polarity, reaction time).
  • Kinetic Profiling : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., phosphite ester activation).
  • Controlled Replication : Repeat high-yield protocols (e.g., using Pd⁰ catalysts) with rigorous exclusion of moisture and oxygen .

Q. How do steric and electronic effects of chlorine substituents modulate reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Analysis : Quantify electronic effects (σₚ values) using substituent-dependent reaction rates in Suzuki-Miyaura couplings.
  • X-ray Crystallography : Resolve steric clashes in transition states by comparing crystal structures of reaction intermediates (e.g., Pd-complexes) .
  • DFT Calculations : Map electron density distributions to predict regioselectivity in Heck-type reactions .

Key Methodological Considerations

  • Data Contradiction Analysis : When bioactivity or synthetic data conflict, prioritize studies with orthogonal validation (e.g., NMR-confirmed yields or crystallographic ligand-binding data) .
  • Reactivity Optimization : For phosphorylation reactions, employ moisture-free Schlenk techniques and Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity .

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